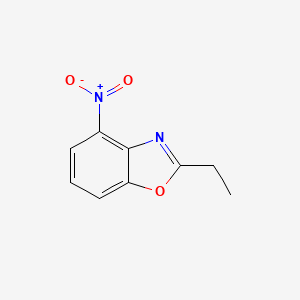

2-Ethyl-4-nitro-1,3-benzoxazole

概要

説明

2-Ethyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and oxygen atoms in the benzoxazole ring imparts unique chemical properties to these compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole typically involves the nitration of 2-ethylbenzoxazole. One common method is the electrophilic substitution reaction where 2-ethylbenzoxazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

化学反応の分析

Types of Reactions

2-Ethyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Ethyl-4-amino-1,3-benzoxazole.

Substitution: Various substituted benzoxazoles depending on the nucleophile used.

Oxidation: 2-Carboxy-4-nitro-1,3-benzoxazole.

科学的研究の応用

2-Ethyl-4-nitro-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

作用機序

The biological activity of 2-Ethyl-4-nitro-1,3-benzoxazole is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzoxazole ring can also interact with DNA and proteins, disrupting their normal function and leading to cell death.

類似化合物との比較

Similar Compounds

- 2-Methyl-4-nitro-1,3-benzoxazole

- 2-Ethyl-5-nitro-1,3-benzoxazole

- 2-Ethyl-4-amino-1,3-benzoxazole

Uniqueness

2-Ethyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the ethyl group at the 2-position also influences its lipophilicity and overall pharmacokinetic properties.

生物活性

2-Ethyl-4-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Benzoxazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Activity : Induces apoptosis in cancer cells and exhibits cytotoxic effects.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, inhibiting their activity. This is particularly significant in the context of cancer therapy, where it can induce apoptosis by activating caspases .

- Cell Signaling Modulation : It influences various cellular processes, including gene expression and cellular metabolism. This modulation is crucial for its anticancer properties.

- Biochemical Pathways : The compound is involved in several biochemical pathways, notably those regulated by cytochrome P450 enzymes, which play a key role in drug metabolism.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzoxazole structure can enhance biological activity:

- Substituents : The presence of electron-withdrawing groups and specific aromatic substitutions has been shown to improve anticancer activity. For instance, compounds with methoxy substitutions demonstrated enhanced efficacy against cancer cell lines .

- Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., HCT116, MCF-7) have indicated that certain derivatives exhibit significant cytotoxicity compared to standard treatments like 5-fluorouracil .

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of benzoxazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using standard dilution techniques .

Anticancer Activity

Research involving the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis effectively. The compound demonstrated IC50 values comparable to established anticancer agents. For example:

| Cell Line | IC50 Value (µM) | Comparison Agent |

|---|---|---|

| HCT116 | 15 | 5-Fluorouracil |

| MCF-7 | 10 | Daunomycin |

| A549 | 12 | Combretastatin-A4 |

These findings suggest a promising potential for further development in cancer therapeutics .

特性

IUPAC Name |

2-ethyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXERROAGDLLQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476978 | |

| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-34-2 | |

| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。